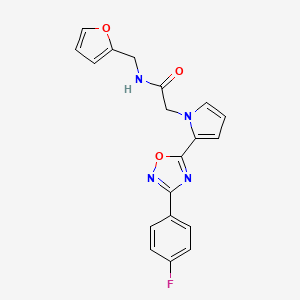

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyrrole moiety, and a furan-based substituent. The furan-2-ylmethyl group may influence solubility and binding specificity. Structural characterization of such compounds often employs X-ray crystallography (e.g., SHELX programs for refinement) and spectroscopic methods .

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3/c20-14-7-5-13(6-8-14)18-22-19(27-23-18)16-4-1-9-24(16)12-17(25)21-11-15-3-2-10-26-15/h1-10H,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDZFBUPJCUWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide is a hybrid molecule incorporating a pyrrole and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.

Structure and Properties

The molecular structure of the compound features:

- Pyrrole ring : Known for its role in various biological activities.

- Oxadiazole ring : Associated with antimicrobial and anticancer properties.

- Furan moiety : Contributes to the compound's bioactivity through its electron-rich nature.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For example, compounds containing the oxadiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of a 4-fluorophenyl group enhances this activity, likely due to increased lipophilicity and better membrane penetration.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| 2-(2-(3-(4-fluorophenyl)... | Escherichia coli | < 10 |

| Staphylococcus aureus | < 5 | |

| Acinetobacter baumannii | < 2 |

Anticancer Activity

The oxadiazole moiety is also linked to anticancer effects through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer metabolism.

Case Study: Mechanism of Action

A study investigating the anticancer potential of oxadiazole derivatives demonstrated that these compounds could induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. This suggests that the compound may have a similar mechanism due to its structural features.

Antitubercular Activity

The presence of both pyrrole and oxadiazole rings has been linked to antitubercular activity. Compounds designed with these scaffolds have been shown to inhibit Mycobacterium tuberculosis effectively. The furan moiety may enhance interaction with bacterial targets, leading to increased efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Pyrrole Ring : Essential for antimicrobial and anticancer properties.

- Oxadiazole Group : Enhances bioactivity against various pathogens.

- Fluorine Substitution : Increases lipophilicity and potentially improves cellular uptake.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other fluorinated heterocycles. Key comparisons include:

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.